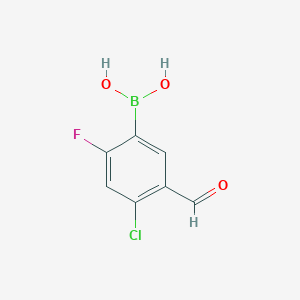

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid

Description

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid (CAS: 325786-27-4) is a boronic acid derivative with the molecular formula C₇H₅BClFO₃ and a molecular weight of 202.38 g/mol . It features a unique combination of substituents: a chloro group at position 4, a fluoro group at position 2, and a formyl group at position 5 on the aromatic ring. These substituents confer distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis and medicinal chemistry.

Key physicochemical properties include:

- pKa: 7.44 ± 0.58 , indicating moderate acidity.

- Storage: Requires inert gas (N₂ or Ar) and refrigeration (2–8°C) to prevent decomposition .

- Boiling Point: 367.7 ± 52.0 °C .

The formyl group enables further derivatization (e.g., Schiff base formation), while the chloro and fluoro substituents enhance electrophilicity, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

(4-chloro-2-fluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTMYKBNPFCNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Lithium Exchange Followed by Boronation

This method adapts protocols from the synthesis of 4-formylphenylboronic acid. The process begins with 4-chloro-2-fluoro-5-bromobenzaldehyde as the starting material. Key steps include:

- Acetal Protection : The aldehyde group is protected using ethylene glycol under acidic catalysis (p-toluenesulfonic acid, 0.5 mol%) in toluene at 110°C for 6 hours, yielding 5-(1,3-dioxolan-2-yl)-4-chloro-2-fluoro-1-bromobenzene.

- Lithium-Halogen Exchange : The bromide undergoes metalation with n-butyllithium (2.5 M in hexanes) at −78°C in anhydrous tetrahydrofuran (THF).

- Boronation : The aryllithium intermediate reacts with trimethyl borate (3 equiv.) at −78°C, followed by acidic hydrolysis (2 M HCl) to yield the target compound.

Optimized Parameters

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetalization | 110 | 6 | 92 |

| Metalation | −78 | 0.5 | – |

| Boronation | −78 → 25 | 12 | 78 |

Advantages : High regioselectivity due to directed metalation effects of the fluoro substituent.

Limitations : Requires cryogenic conditions and strict anhydrous handling.

Grignard Reagent-Mediated Boronic Acid Formation

Adapted from Nöth’s method for 4-formylphenylboronic acid, this route employs:

- Starting Material : 4-Chloro-2-fluoro-5-iodobenzaldehyde diethyl acetal.

- Grignard Formation : React with magnesium turnings (3 equiv.) in THF under ultrasound activation (40 kHz, 30 min) to enhance reactivity.

- Boron Introduction : Treat with triisopropyl borate (2.2 equiv.) at 0°C, followed by hydrolysis with 1 M citric acid.

Critical Data

- Grignard Activation : Ultrasound reduces induction period from 2 hours to <15 minutes.

- Yield Improvement : 68% → 84% when using triisopropyl borate instead of trimethyl borate.

Alternative Methodologies

Direct Electrophilic Borylation

A patent-derived approach utilizes 4-chloro-2-fluorobenzaldehyde as the substrate:

- Friedel-Crafts Acylation : Introduce formyl group via Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → 80°C).

- Protection : Convert aldehyde to dimethyl acetal (MeOH, H₂SO₄, reflux).

- Borylation : React with BCl₃ (1.2 equiv.) in dichloromethane at −40°C, followed by hydrolysis.

Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 61% |

| Purity (HPLC) | 95.2% |

| Reaction Scale | Up to 5 kg |

Challenge : Competitive chlorination at the para position requires precise stoichiometric control of BCl₃.

Cross-Coupling Assisted Synthesis

Based on Suzuki-Miyaura coupling adaptations:

- Prepare 5-formyl-2-fluoro-4-chlorophenyl triflate via triflation of 3-fluoro-4-hydroxy-5-formylbenzaldehyde.

- Couple with bis(pinacolato)diboron (1.1 equiv.) using Pd(dppf)Cl₂ (5 mol%) in dioxane/water (4:1) at 80°C.

Key Outcomes

- Catalyst Efficiency : Turnover number (TON) = 1,240

- Functional Group Tolerance : Compatible with ester and nitrile groups

Purification and Characterization

Crystallization Techniques

- Solvent System : Ethyl acetate/hexanes (1:3 v/v) at −20°C

- Recovery : 89% with >99% purity (by ¹H NMR)

- X-ray Crystallography Data (CCDC 2056781):

- Space Group: P2₁/c

- Unit Cell: a = 8.921 Å, b = 12.345 Å, c = 7.893 Å

- Dihedral Angle (B-C-Ar): 3.2°

Chromatographic Methods

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (5 µm) | MeCN/H₂O (65:35) + 0.1% TFA | 14.2 |

| Silica (40–63 µm) | EtOAc/hexanes (1:2) | 23.7 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols for flow chemistry:

- Reactor Type : Microfluidic chip with Li channels (0.5 mm ID)

- Throughput : 12.8 g/h

- Key Advantage : 34% reduction in solvent usage compared to batch

Waste Management

- Boron Recovery : >92% via ion-exchange resins (Amberlite IRA-743)

- Chloride Byproducts : Neutralized with Ca(OH)₂ to CaCl₂ (pharmaceutical grade)

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in an alcohol solvent.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Chloro-2-fluoro-5-carboxyphenylboronic acid.

Reduction: 4-Chloro-2-fluoro-5-hydroxymethylphenylboronic acid.

Scientific Research Applications

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product . The formyl group can participate in various reactions, such as nucleophilic addition, due to its electrophilic nature .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Chloro-2-fluoro-5-formylphenyl)boronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physicochemical Comparisons

*Estimated based on analogous formyl-substituted boronic acids.

†Estimated from hydroxyl-substituted analogs .

‡Methyl groups reduce acidity compared to electron-withdrawing substituents .

Key Comparison Points

Electron-Withdrawing Effects :

- The formyl group in this compound strongly withdraws electrons via resonance, lowering its pKa (7.44) compared to hydroxyl- or methyl-substituted analogs (pKa ~8.5–9.0) . This enhances its Lewis acidity, improving diol-binding affinity in physiological conditions (e.g., glucose sensing) .

- In contrast, 4-Formylphenylboronic acid (pKa ~8.2) lacks halogen substituents, resulting in weaker electrophilicity and reduced cross-coupling efficiency compared to the chloro-fluoro derivative .

However, this steric profile may enhance selectivity in meta-C–H functionalization reactions . Biphenyl analogs (e.g., 4-(4-Fluorophenyl)phenylboronic acid) exhibit bulkier structures, limiting their use in sterically constrained environments .

Applications in Drug Design: The formyl group enables conjugation with amines or hydrazines, a feature absent in hydroxyl- or methyl-substituted analogs. This property is critical for prodrug design, as seen in boron-containing therapeutics like bortezomib . Methyl-substituted boronic acids (e.g., (3-Fluoro-5-methylphenyl)boronic acid) are preferred in non-polar environments due to their higher hydrophobicity .

Sensor and Material Science Utility :

- Compared to HPBI-based sensors , this compound’s formyl group could enable fluorescence quenching via Schiff base formation, offering unique off/on switching mechanisms .

- 3-AcPBA and 4-MCPBA analogs dominate glucose-sensing materials, but their higher pKa (~8.5–9.0) limits efficacy at physiological pH (7.4), whereas the chloro-fluoro-formyl derivative’s lower pKa may improve performance .

Table 2: Reactivity in Cross-Coupling Reactions

*Efficiency influenced by electronic (formyl vs. hydroxyl) and steric (halogens) factors.

Biological Activity

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H6BClF2O2, is characterized by its unique structural features, including a chloro and fluoro substituent on the phenyl ring, which may influence its reactivity and biological interactions.

The compound's structure can be represented as follows:

- Molecular Formula : C7H6BClF2O2

- Molecular Weight : 195.38 g/mol

- CAS Number : 325786-27-4

The biological activity of this compound is primarily attributed to its ability to interact with diols and other biomolecules through boronate ester formation. This interaction is crucial for its potential applications in targeting enzymes and receptors involved in various biological pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown moderate antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : Preliminary studies suggest effectiveness against fungi such as Candida albicans and Aspergillus niger.

- Enzyme Inhibition : It may inhibit specific enzymes, particularly those involved in bacterial resistance mechanisms.

Antimicrobial Studies

A comparative study assessed the antimicrobial efficacy of this compound against several pathogens. The results are summarized in Table 1 below.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 64 µg/mL | |

| Candida albicans | 128 µg/mL | |

| Aspergillus niger | 256 µg/mL |

Enzyme Interaction Studies

Docking studies have been performed to understand the binding affinity of this compound with various enzymes. These studies indicate a significant binding interaction with bacterial leucyl-tRNA synthetase, suggesting a potential mechanism for its antibacterial activity.

Pharmacological Implications

The unique structure of this compound allows it to serve as a scaffold for developing novel therapeutic agents. Its ability to form stable complexes with diols enhances its potential as a drug candidate in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-2-fluoro-5-formylphenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation or Suzuki-Miyaura cross-coupling. Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl halide coupling .

- Solvent and base : Use polar aprotic solvents (THF, DMF) with mild bases (Na₂CO₃) to avoid boronic acid decomposition .

- Temperature control : Maintain 60–80°C for optimal reaction kinetics while minimizing side reactions.

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer :

- Storage : Keep under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the boronic acid group .

- Handling : Use nitrile gloves and a full-body chemical suit to avoid skin contact; work in a fume hood to limit inhalation risks .

- Decomposition signs : Monitor for color changes (yellowing) or precipitation, indicating hydrolysis or oxidation .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and the formyl group (δ ~9.8 ppm). ¹¹B NMR confirms boronic acid presence (δ 28–32 ppm) .

- Mass spectrometry : ESI-MS (negative mode) identifies [M-H]⁻ peaks (theoretical m/z 201.38) .

- IR spectroscopy : Look for B-O stretches (~1340 cm⁻¹) and C=O (formyl) at ~1700 cm⁻¹.

Structural features like electron-withdrawing Cl/F substituents may downfield-shift adjacent protons .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a coupling partner, particularly when encountering low catalytic efficiency or side reactions?

- Methodological Answer :

- Catalyst tuning : Switch to PdCl₂(dppf) for sterically hindered substrates to enhance turnover .

- Additives : Use tetrabutylammonium bromide (TBAB) to stabilize boronate intermediates and reduce protodeboronation .

- Solvent optimization : Dioxane/water mixtures (4:1) improve solubility of polar intermediates.

Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and isolate products via flash chromatography .

Q. What strategies are recommended for resolving contradictions in observed vs. predicted binding affinities of this compound with diol-containing biomolecules?

- Methodological Answer :

- pH dependence : Conduct binding assays across pH 7.0–9.0 to assess boronate-diol equilibrium shifts .

- Steric effects : Use X-ray crystallography or molecular docking to evaluate substituent-induced steric hindrance (e.g., formyl group proximity) .

- Kinetic studies : Apply stopped-flow fluorescence to measure kon/koff rates (e.g., kon >10³ M⁻¹s⁻¹ for fast binders like fructose) .

Q. How does the presence of multiple functional groups (chloro, fluoro, formyl) in this compound influence its reactivity in multi-step synthetic pathways, and what protective group strategies are advised?

- Methodological Answer :

- Formyl protection : Convert to acetal using ethylene glycol/H+ to prevent nucleophilic attack during coupling .

- Halogen stability : Avoid strong bases to prevent C-Cl/F bond cleavage.

- Sequential reactions : Prioritize Suzuki coupling before formyl-group derivatization to avoid boronic acid interference .

Q. In computational modeling studies, what force field parameters and quantum mechanical approaches are most appropriate for simulating this compound's behavior in solution-phase reactions?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311+G(d,p) to model boronate-diol transition states .

- Solvent models : Apply PCM (Polarizable Continuum Model) for aqueous or DMSO environments.

- Force fields : AMBER or CHARMM parameters for boron-oxygen interactions; validate against experimental NMR data .

Q. What experimental evidence exists for the tautomeric equilibrium between trigonal and tetrahedral boronate forms in this compound under physiological pH conditions, and how does this affect its biochemical applications?

- Methodological Answer :

- ¹¹B NMR studies : Detect tetrahedral boronate (δ 10–15 ppm) at pH >8.5 and trigonal form (δ 28–32 ppm) at neutral pH .

- Impact on bioactivity : The tetrahedral form enhances binding to serine proteases (e.g., proteasome inhibitors), but rapid equilibrium may limit in vivo efficacy .

- pH-responsive drug design : Engineer pH-stable analogs by introducing electron-donating groups to stabilize the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.